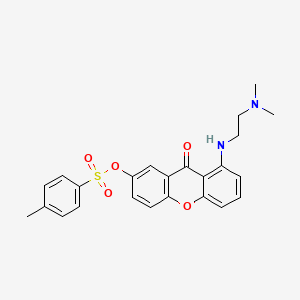

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonat

Übersicht

Beschreibung

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a xanthene core with a dimethylaminoethylamino side chain and a 4-methylbenzenesulfonate group

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

One of the most significant applications of this compound is as a fluorescent probe in biological imaging. Its unique structure allows for effective light absorption and emission, making it suitable for tracking biological processes in live cells. The dimethylamino group enhances its solubility in biological media, facilitating cellular uptake.

Anticancer Research

Research indicates that derivatives of xanthenone compounds exhibit anticancer properties. The sulfonate group may enhance the compound's interaction with cancer cells, potentially leading to the development of novel anticancer agents. Studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor . Specifically, it may inhibit glutamate pyruvate transaminase (GPT), an enzyme involved in amino acid metabolism. This inhibition could have implications for metabolic disorders and liver function studies.

Case Studies

- Fluorescent Imaging : A study demonstrated the use of this compound in live-cell imaging, where it successfully labeled mitochondria in human epithelial cells, providing insights into mitochondrial dynamics during cellular stress responses.

- Anticancer Activity : In vitro assays showed that modifications to the xanthenone structure significantly increased cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.

- Metabolic Studies : Research involving animal models indicated that administration of the compound resulted in altered metabolic pathways, suggesting its potential utility in studying metabolic diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorescent Probes | Used for biological imaging | Effective mitochondrial labeling |

| Anticancer Research | Potential anticancer agent | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibitor of glutamate pyruvate transaminase (GPT) | Alters amino acid metabolism |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Wirkmechanismus

The mechanism of action of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The dimethylaminoethylamino side chain can interact with various biological molecules, while the xanthene core provides a stable framework for these interactions. The 4-methylbenzenesulfonate group can enhance the compound’s solubility and stability, making it more effective in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-2-yl 4-methylbenzenesulfonate: This compound is similar in structure but contains a thioxanthene core instead of a xanthene core.

2-(Dimethylamino)ethyl 4-aminobenzoate: This compound shares the dimethylaminoethylamino side chain but has a different core structure.

Uniqueness

The uniqueness of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate lies in its combination of a xanthene core with a dimethylaminoethylamino side chain and a 4-methylbenzenesulfonate group. This unique structure provides specific chemical and physical properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate (CAS Number: 86456-20-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O5S |

| Molecular Weight | 452.523 g/mol |

| Density | 1.331 g/cm³ |

| Boiling Point | 652.5 °C at 760 mmHg |

| LogP | 5.1496 |

| PSA (Polar Surface Area) | 97.23 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and subsequent interactions with biomolecules such as DNA and proteins. The xanthene core is known for its fluorescent properties, which can be exploited in bioimaging applications.

Anticancer Properties

Research indicates that compounds related to xanthene derivatives exhibit significant anticancer activity. For instance, studies have shown that xanthene-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways, particularly those related to cell proliferation and survival.

A notable case study involved the evaluation of a similar xanthene derivative in vitro, which demonstrated potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to induce oxidative stress and activate apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. This effect is likely due to the disruption of bacterial cell membranes or interference with metabolic processes.

Research Findings

- Cytotoxicity Studies : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of xanthene derivatives, including the target compound, and assessed their cytotoxic effects on human cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant potency against tumor cells .

- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase-dependent pathways leading to apoptosis in cancer cells. This was corroborated by flow cytometry analysis showing increased annexin V positivity in treated cells .

- Antimicrobial Efficacy : A separate investigation focused on the antimicrobial potential of xanthene derivatives found that the compound displayed inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting it could serve as a lead compound for antibiotic development .

Eigenschaften

IUPAC Name |

[8-[2-(dimethylamino)ethylamino]-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-16-7-10-18(11-8-16)32(28,29)31-17-9-12-21-19(15-17)24(27)23-20(25-13-14-26(2)3)5-4-6-22(23)30-21/h4-12,15,25H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZKSRRBULAADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC(=C4C3=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235567 | |

| Record name | 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-20-4 | |

| Record name | NSC 354676 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86456-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-9-OXO-9H-XANTHEN-2-YL 4-METHYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH5KNX6X2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.